N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives
Properties
IUPAC Name |
N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-14-7-9-15(10-8-14)21(3)18(23)16-12-20-17-13(2)6-5-11-22(17)19(16)24/h5-6,11-12,14-15H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQYINMMIVVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C)C(=O)C2=CN=C3C(=CC=CN3C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the 4-ethylcyclohexyl and N,9-dimethyl groups. Common reagents used in these reactions include various alkylating agents, cyclization catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas: Potent inhibitors of tumor necrosis factor-alpha (TNF-α).
Uniqueness
N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
